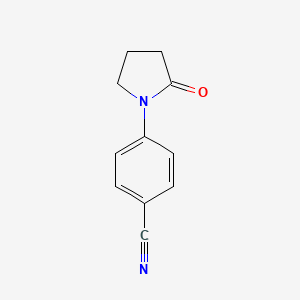

4-(2-Oxopyrrolidin-1-yl)benzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(2-oxopyrrolidin-1-yl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c12-8-9-3-5-10(6-4-9)13-7-1-2-11(13)14/h3-6H,1-2,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDKSGTMGEPJKLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=CC=C(C=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualizing the Pyrrolidinone Benzonitrile Scaffold in Contemporary Medicinal Chemistry Research

The pyrrolidinone-benzonitrile scaffold is a privileged structure in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. The pyrrolidinone ring, a five-membered lactam, is a common feature in many pharmaceuticals and natural products, valued for its ability to engage in hydrogen bonding and its conformational rigidity, which can enhance binding to biological targets. apolloscientific.co.uknih.gov The benzonitrile (B105546) group, an aromatic ring with a nitrile substituent, provides a planar region that can participate in various non-covalent interactions, and the nitrile group itself can act as a hydrogen bond acceptor or a reactive handle for further chemical modifications. sigmaaldrich.com

The combination of these two moieties in the 4-(2-Oxopyrrolidin-1-yl)benzonitrile framework has proven to be a fruitful starting point for the design of enzyme inhibitors and other targeted therapies. The modular nature of the scaffold allows for systematic modifications to be made to different parts of the molecule, enabling researchers to fine-tune its properties to achieve desired biological effects. This adaptability has made the pyrrolidinone-benzonitrile core a valuable tool in drug discovery programs.

Academic Significance and Research Trajectory of 4 2 Oxopyrrolidin 1 Yl Benzonitrile and Its Analogs

The academic significance of 4-(2-Oxopyrrolidin-1-yl)benzonitrile lies predominantly in its role as a foundational structure for the synthesis of more complex and potent derivatives. While the parent compound is commercially available as a research chemical, it is the exploration of its analogs that has garnered significant academic attention. apolloscientific.co.uk The research trajectory has seen this core structure elaborated upon to create compounds with specific biological activities, often with high potency and selectivity.

A notable area of investigation has been the development of inhibitors for various enzymes implicated in disease. For example, derivatives of this compound have been synthesized and evaluated as inhibitors of lysine-specific demethylase 1 (LSD1), an enzyme that plays a crucial role in cancer epigenetics. nih.govmanchester.ac.uk These studies have demonstrated that by modifying the pyrrolidinone and benzonitrile (B105546) portions of the scaffold, it is possible to develop potent and selective inhibitors of this important therapeutic target.

Another significant research avenue has been the design of antimicrotubule agents based on the this compound scaffold. nih.gov Microtubules are essential components of the cytoskeleton and are a key target for anticancer drugs. Researchers have successfully developed derivatives that bind to the colchicine-binding site on tubulin, leading to the disruption of microtubule dynamics and ultimately inhibiting cancer cell proliferation. nih.gov These findings highlight the potential of this chemical scaffold in the development of new cancer therapies.

Overview of Principal Research Domains and Emerging Scientific Inquiries

Established Synthetic Routes and Reaction Pathways

The synthesis of the this compound core structure is accessible through several well-established organic chemistry routes. These methods typically involve the formation of an amide bond followed by a cyclization step to create the pyrrolidinone ring.

Multi-Step Approaches to the Core this compound Structure

A common and direct multi-step approach to synthesizing this compound involves a two-step sequence starting from 4-aminobenzonitrile (B131773). This method is predicated on fundamental amide bond formation and subsequent intramolecular nucleophilic substitution.

The first step is the acylation of 4-aminobenzonitrile with a 4-halobutyryl halide, such as 4-chlorobutyryl chloride. This reaction forms the intermediate, N-(4-cyanophenyl)-4-chlorobutanamide. The subsequent step involves an intramolecular cyclization of this intermediate. Treatment with a suitable base, such as sodium hydride or potassium carbonate, facilitates the deprotonation of the amide nitrogen, which then acts as a nucleophile, displacing the terminal halide to form the five-membered lactam ring.

Table 1: Representative Multi-Step Synthesis of this compound

| Step | Reactants | Reagents/Conditions | Product |

|---|---|---|---|

| 1. Acylation | 4-Aminobenzonitrile, 4-Chlorobutyryl chloride | Pyridine or Triethylamine, Dichloromethane (DCM), 0 °C to room temperature | N-(4-cyanophenyl)-4-chlorobutanamide |

| 2. Intramolecular Cyclization | N-(4-cyanophenyl)-4-chlorobutanamide | Sodium hydride (NaH) or Potassium carbonate (K₂CO₃), Dimethylformamide (DMF) or Acetonitrile (B52724), Heat | This compound |

This sequential approach is robust and allows for the synthesis of various derivatives by modifying either the starting aniline (B41778) or the acylating agent. mit.edu Continuous manufacturing processes have been developed for similar multi-step syntheses, which can improve efficiency and safety. mit.edu

Intermolecular Cyclization Strategies for Pyrrolidinone Ring Formation

The formation of the N-aryl pyrrolidinone ring is a key transformation that can be achieved through various intermolecular cyclization strategies. These methods often build the ring from acyclic precursors in a single or concerted sequence.

One such strategy involves the reductive amination of 1,4-dicarbonyl compounds, like 2,5-hexanedione (B30556) or related succinaldehyde (B1195056) derivatives, with anilines. nih.gov This process, often catalyzed by transition metals such as iridium, proceeds via transfer hydrogenation to furnish N-aryl-substituted pyrrolidines, which can be subsequently oxidized to the corresponding pyrrolidinones. nih.gov

Another approach utilizes the reaction of donor-acceptor (DA) cyclopropanes with anilines. documentsdelivered.com The ring-opening of the cyclopropane (B1198618) by the aniline nucleophile generates a γ-amino ester intermediate, which can then undergo lactamization upon heating, often with an acid catalyst, to yield the 1,5-substituted pyrrolidin-2-one. documentsdelivered.com

Furthermore, cascade reactions provide an efficient route. For instance, a Smiles-Truce rearrangement cascade can be initiated by reacting arylsulfonamides with cyclopropane diesters. nih.gov This sequence involves nucleophilic ring-opening, aryl transfer, and subsequent lactam formation in a one-pot process. nih.gov Radical cyclizations of precursors like N-(2-bromoallyl)arylcarboxamides have also been shown to produce aryl-substituted pyrrolidinones. researchgate.net

Derivatization and Functionalization of the Benzonitrile Moiety

The benzonitrile group in this compound is a versatile functional group that can be converted into several other moieties, allowing for the synthesis of a diverse range of derivatives. wikipedia.org

Hydrolysis: The cyano group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 4-(2-Oxopyrrolidin-1-yl)benzoic acid. This transformation opens up further derivatization possibilities via standard carboxylic acid chemistry, such as esterification or amidation.

Reduction: Catalytic hydrogenation (e.g., using H₂ gas with a palladium, platinum, or nickel catalyst) or chemical reduction (e.g., with lithium aluminum hydride, LiAlH₄) can reduce the nitrile to a primary amine, yielding [4-(2-Oxopyrrolidin-1-yl)phenyl]methanamine.

Organometallic Addition: Grignard reagents or organolithium compounds can add to the nitrile carbon, which, after hydrolysis of the intermediate imine, produces ketones. For example, reaction with phenylmagnesium bromide would yield (4-(2-Oxopyrrolidin-1-yl)phenyl)(phenyl)methanone.

Electrophilic Aromatic Substitution (EAS): The aromatic ring itself can be functionalized. The 2-oxopyrrolidin-1-yl group is an activating, ortho-, para-directing group, while the benzonitrile group is a deactivating, meta-directing group. The outcome of EAS reactions like nitration, halogenation, or Friedel-Crafts reactions would depend on the specific reaction conditions, but substitution would likely be directed to the positions ortho to the pyrrolidinone ring due to its stronger activating effect. youtube.comyoutube.com

Stereoselective Synthesis of Chiral Analogs

The synthesis of chiral analogs of this compound, where stereocenters are introduced on the pyrrolidinone ring, can be achieved through various asymmetric synthesis strategies. mdpi.comunibo.it These methods are crucial for developing compounds with specific biological activities.

One primary approach is the use of chiral starting materials. For example, cyclization of a derivative made from a chiral γ-amino acid (e.g., glutamic acid) would yield an enantiomerically pure pyrrolidinone.

Asymmetric catalysis is another powerful tool. The 1,3-dipolar cycloaddition of azomethine ylides with activated alkenes, catalyzed by a chiral metal complex, can produce highly substituted, stereodefined pyrrolidines that can be converted to pyrrolidinones. ua.es The use of chiral N-tert-butanesulfinyl imines as precursors allows for diastereoselective additions to form densely substituted pyrrolidines. ua.es

Furthermore, chiral auxiliaries can be employed. Condensation of a chiral 2-silyloxypyrrole with an aldehyde or its equivalent can lead to 5-substituted pyrrolidin-2-one derivatives with a high degree of stereocontrol. documentsdelivered.com These methods provide access to a wide range of chiral pyrrolidinone scaffolds that can be attached to the 4-cyanophenyl moiety. unibo.itresearchgate.net

Green Chemistry Principles in the Synthesis of this compound Derivatives

Applying the principles of green chemistry to the synthesis of this compound and its derivatives is essential for developing environmentally sustainable and economically viable manufacturing processes. pharmtech.com This involves a focus on reducing waste, using safer solvents, and improving energy efficiency. researchgate.net

Implementation of Sustainable Reaction Conditions and Solvents

A key aspect of green synthesis is the careful selection of solvents and reaction conditions to minimize environmental impact and improve safety.

Sustainable Solvents: Traditional syntheses of N-aryl lactams often employ dipolar aprotic solvents like dimethylformamide (DMF), N-methyl-2-pyrrolidinone (NMP), or dimethyl sulfoxide (B87167) (DMSO). acs.org These solvents are effective but have been identified as substances of very high concern due to toxicity. Green chemistry encourages their replacement with more sustainable alternatives. Recent research has identified several bio-based or less hazardous solvents that can be effective in similar transformations, such as N-arylation reactions. acs.orgnih.gov

Table 2: Comparison of Traditional and Green Solvents for N-Arylation Reactions

| Solvent Class | Traditional Solvents | Greener Alternatives | Rationale for Change |

|---|---|---|---|

| Dipolar Aprotic | DMF, NMP, DMAc | Dimethyl carbonate (DMC), Cyclopentyl methyl ether (CPME) | Reduced toxicity, better biodegradability, derived from renewable feedstocks (for some). acs.orgnih.gov |

| Ethereal | Tetrahydrofuran (THF), Dioxane | 2-Methyltetrahydrofuran (2-MeTHF) | Derived from renewable resources, lower peroxide formation tendency. rsc.orgrsc.org |

| Carbonate | N/A | Dimethyl carbonate (DMC), Diethyl carbonate (DEC) | Low toxicity, biodegradable. nih.gov |

| Lactone | N/A | γ-Valerolactone (GVL) | Bio-derived, low toxicity, high boiling point. rsc.org |

Catalysis: Utilizing catalytic rather than stoichiometric reagents minimizes waste. For instance, developing catalytic methods for intramolecular cyclization avoids the large amounts of waste generated by using a full equivalent of base. pharmtech.com

Energy Efficiency: The pharmaceutical industry is notably energy-intensive. energystar.govlasttechnology.itcoolplanet.io Synthetic methods should be designed to operate at ambient temperature and pressure whenever possible. The use of microwave-assisted synthesis or flow chemistry can often reduce reaction times and energy consumption while improving control and safety. sustainability-directory.comnih.gov

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Cascade or one-pot reactions, which combine multiple synthetic steps without isolating intermediates, are highly effective at improving atom economy and reducing solvent and energy use for purification steps. nih.gov

Renewable Feedstocks: Exploring synthetic routes that begin from bio-based starting materials, such as derivatives of glutamic acid or levulinic acid, aligns with the principle of using renewable feedstocks. organic-chemistry.org

By integrating these sustainable practices, the synthesis of this compound can be made more efficient, safer, and environmentally benign.

Receptor Binding and Ligand-Target Interactions

Selective Androgen Receptor (AR) Modulation by this compound Analogs

The development of selective androgen receptor modulators (SARMs) represents a significant advancement in androgen therapy, aiming to dissociate the anabolic effects of androgens from their androgenic effects. acs.orgnih.gov Nonsteroidal SARMs, such as those based on the this compound scaffold, are designed to activate the androgen receptor (AR) in tissues like muscle and bone while having minimal impact on reproductive tissues such as the prostate. nih.govwikipedia.org This tissue selectivity provides an opportunity to harness the therapeutic benefits of androgens while reducing unwanted side effects. nih.gov

Analogs of this compound have been synthesized and evaluated for their binding affinity to the androgen receptor and their functional activity. ebi.ac.ukresearchgate.net Functional activity is typically determined through in vitro transfection assays using expression vectors for AR and a reporter gene linked to an AR response element. acs.org Compounds are classified as agonists if they activate AR-mediated transcription. acs.org Those with high AR affinity and significant in vitro agonist activity are then tested in vivo for tissue selectivity. acs.org

One such derivative, 4-[(2S,3S)-2-ethyl-3-hydroxy-5-oxopyrrolidin-1-yl]-2-(trifluoromethyl)benzonitrile, also known as compound 2f, has demonstrated strong AR binding affinity. ebi.ac.ukresearchgate.net In preclinical models, this compound exhibited ideal SARM profiles, showing anabolic effects on muscle while having neutral effects on the prostate. ebi.ac.ukresearchgate.net Another analog, BMS-564929, which has a bicyclic hydantoin (B18101) structure, is a potent and orally active SARM with a high binding affinity for the AR (Ki value of 2.11 nM). newdrugapprovals.org BMS-564929 is highly selective for the AR, with approximately 400-fold selectivity over the progesterone (B1679170) receptor (PR) and over 1000-fold selectivity compared to the glucocorticoid (GR), mineralocorticoid (MR), and estrogen (ERα and β) receptors. newdrugapprovals.org In castrated rat models, BMS-564929 was significantly more potent than testosterone (B1683101) in stimulating the growth of the levator ani muscle, a key indicator of anabolic activity, while showing high selectivity for muscle over the prostate. newdrugapprovals.org

The table below summarizes the in vitro and in vivo activities of a selected this compound analog.

| Compound | AR Binding Affinity (IC50) | In Vitro Agonistic Activity | In Vivo Anabolic Activity (Levator Ani) | In Vivo Androgenic Activity (Prostate) |

| Compound 2f | 7.8 nM | Strong Agonist ebi.ac.uk | High ebi.ac.uk | Neutral ebi.ac.uk |

This table is interactive. Click on the headers to sort the data.

The tissue-selective action of SARMs is believed to be, in part, due to the specific conformational changes they induce in the androgen receptor upon binding. nih.gov These conformational changes can modulate the interaction of the AR with co-regulator proteins, leading to tissue-specific gene regulation. nih.gov While agonists like dihydrotestosterone (B1667394) (DHT) recruit coactivators to the AR, some SARMs have been shown to recruit both coactivators and corepressors. acs.org

Studies have shown that in the presence of certain SARMs, the androgen receptor can recruit the nuclear receptor corepressor (N-CoR). nih.govnih.gov For instance, the antagonist bicalutamide (B1683754) can mediate N-CoR recruitment. nih.gov It is hypothesized that SARMs and DHT may recruit similar coactivator complexes in anabolic tissues but distinct complexes in androgenic tissues. acs.org

Interestingly, some SARMs can function as agonists even without recruiting certain coactivators like CBP/p300 or CARM1, which are typically recruited by DHT-bound AR. nih.gov This suggests that SARM-bound AR may utilize different LXXLL helices in the p160 nuclear receptor interaction domains, leading to distinct allosteric effects and differential gene activation. nih.gov

The nuclear selectivity of SARMs is a key feature that distinguishes them from traditional anabolic steroids. ebi.ac.uk This selectivity is largely attributed to the unique structural changes induced in the androgen receptor upon ligand binding. frontiersin.org The binding of a bulky antagonist, for example, can cause an outward push on helix 12 (H12) of the AR's ligand-binding domain, disrupting the AF2 site and preventing co-activator binding. frontiersin.org

Molecular dynamics simulations have shown that antagonists can induce significant fluctuations in the H1–H3 loop and less pronounced repositioning of H12 compared to agonists. nih.gov These distinct conformational changes are crucial for the differential activity of various AR ligands. nih.gov For instance, the antagonist bicalutamide induces different conformational changes compared to second-generation antagonists like enzalutamide. nih.gov Furthermore, a derivative of 4-(5-oxopyrrolidine-1-yl)benzonitrile, compound 2f, has been noted for its excellent nuclear selectivity. ebi.ac.uk

The ability of nonsteroidal SARMs to not serve as substrates for 5α-reductase, an enzyme that amplifies androgenic signals in tissues like the prostate, is another significant factor contributing to their tissue selectivity. nih.govfarmaciajournal.com

CXCR4 Chemokine Receptor Antagonism of Pyrrolidine (B122466) Derivatives

Beyond their activity as SARMs, certain pyrrolidine derivatives have been investigated for their potential as antagonists of the CXCR4 chemokine receptor. nih.gov The CXCR4 receptor is a target for various diseases, including HIV infection, autoimmune disorders, and cancer metastasis. nih.govnih.gov

Research has led to the identification of potent CXCR4 antagonists based on a pyrrolidine scaffold. nih.gov One such compound, designated as compound 46 in a study, demonstrated a strong binding affinity to the CXCR4 receptor with an IC50 of 79 nM. nih.gov This compound also effectively inhibited CXCL12-induced cytosolic calcium flux with an IC50 of 0.25 nM and significantly mitigated cancer cell migration in a transwell invasion assay. nih.gov

The table below presents the activity profile of a representative pyrrolidine-based CXCR4 antagonist.

| Compound | CXCR4 Binding Affinity (IC50) | Inhibition of CXCL12-induced Calcium Flux (IC50) |

| Compound 46 | 79 nM nih.gov | 0.25 nM nih.gov |

This table is interactive. Click on the headers to sort the data.

These findings suggest that the pyrrolidine scaffold is a promising starting point for the development of novel CXCR4 antagonists. nih.gov

Exploration of Other Receptor Interaction Profiles

While the primary focus for this compound and its analogs has been on the androgen receptor, the broader class of compounds to which they belong has been evaluated for interactions with other receptors. For example, a related compound, ACP-103, which is a carbamide derivative, has been identified as a potent 5-HT2A receptor inverse agonist. nih.gov It displayed a high affinity for the human 5-HT2A receptor with a mean pKi of 9.3 and demonstrated lesser affinity for the 5-HT2C receptor. nih.gov ACP-103 lacked significant affinity and functional activity at 5-HT2B receptors and dopamine (B1211576) D2 receptors. nih.gov

The exploration of other receptor interactions is crucial for understanding the full pharmacological profile of a compound and identifying any potential off-target effects or new therapeutic applications.

Enzyme Inhibition and Functional Perturbation

Derivatives based on the this compound structure have been shown to interact with and inhibit crucial enzymes involved in cell proliferation and survival, marking them as promising candidates for further development.

Farnesyltransferase (FT) is a critical enzyme in the post-translational modification of the Ras protein, which is frequently mutated in human cancers. The farnesylation of Ras is essential for its localization to the cell membrane and its subsequent role in signal transduction pathways that drive cell growth and proliferation. Inhibition of FT has therefore been a key target in anticancer drug discovery.

Microtubules are dynamic polymers essential for cell division, intracellular transport, and maintenance of cell shape. Agents that interfere with microtubule dynamics are among the most effective chemotherapeutic drugs.

Recent studies have focused on phenyl 4-(2-oxopyrrolidin-1-yl)benzenesulfonate (PYB-SO) and phenyl 4-(2-oxopyrrolidin-1-yl)benzenesulfonamide (B1295997) (PYB-SA) derivatives as a new class of potent antimicrotubule agents. nih.gov The strategic replacement of an imidazolidin-2-one moiety with a pyrrolidin-2-one group in these compounds has been shown to yield significant biological activity. nih.gov

Tubulin inhibitors are often categorized by their binding site on the tubulin heterodimer. The colchicine-binding site is a major target for small molecules that destabilize microtubules. nih.govresearchgate.net Compounds that bind to this site prevent the polymerization of tubulin into microtubules, leading to the disruption of the mitotic spindle and subsequent cell cycle arrest. nih.govnih.gov

Derivatives of PYB-SO and PYB-SA have been demonstrated to exert their antimicrotubule effects by docking at the colchicine-binding site. nih.gov Immunofluorescence, tubulin affinity, and tubulin polymerization assays confirm that these compounds cause microtubule depolymerization. nih.gov Molecular docking studies further support these findings, showing a high binding affinity of the most potent derivatives for the colchicine (B1669291) site on β-tubulin. nih.gov

By disrupting microtubule dynamics, colchicine-binding site inhibitors effectively halt the cell cycle at the G2/M transition phase, preventing cells from entering mitosis. mdpi.com This disruption triggers cellular checkpoints that can ultimately lead to programmed cell death (apoptosis).

The PYB-SO and PYB-SA derivatives have been shown to block cell cycle progression in the G2/M phase in various human cancer cell lines. nih.gov This arrest is a direct consequence of their ability to depolymerize microtubules, which prevents the formation of a functional mitotic spindle, a prerequisite for cell division. nih.gov The accumulation of cells in the G2/M phase is a hallmark of agents that interfere with tubulin function. mdpi.com

The ability of this compound derivatives to inhibit key enzymes and disrupt fundamental cellular processes translates into potent antiproliferative activity against a range of cancer cells.

The PYB-SO and PYB-SA series of compounds exhibit significant antiproliferative activity, with IC₅₀ values ranging from the low nanomolar to the low micromolar range. nih.gov This activity has been demonstrated across several human cancer cell lines, including fibrosarcoma (HT-1080), colon adenocarcinoma (HT-29), melanoma (M21), and breast cancer (MCF7). nih.gov The potency of these compounds underscores the therapeutic potential of targeting the colchicine-binding site of tubulin with molecules containing the 4-(2-oxopyrrolidin-1-yl)phenyl scaffold. nih.gov

| Compound | HT-1080 (Fibrosarcoma) | HT-29 (Colon) | M21 (Melanoma) | MCF7 (Breast) |

|---|---|---|---|---|

| PYB-SO Derivative 1 | 0.0087 | 0.0091 | 0.0095 | 0.011 |

| PYB-SO Derivative 2 | 0.015 | 0.014 | 0.016 | 0.018 |

| PYB-SA Derivative 1 | 0.056 | 0.061 | 0.063 | 0.075 |

| PYB-SA Derivative 2 | 0.11 | 0.12 | 0.13 | 0.15 |

Structure Activity Relationship Sar and Computational Chemistry Investigations

Systematic Elucidation of Structure-Activity Relationships

The systematic modification of the 4-(2-Oxopyrrolidin-1-yl)benzonitrile scaffold has revealed critical insights into the structural requirements for its biological effects. The pyrrolidinone ring, the benzonitrile (B105546) moiety, and the stereochemistry of the molecule are all key determinants of its pharmacological profile.

The pyrrolidinone ring is a versatile scaffold that allows for a wide range of chemical modifications. researchgate.net Substitutions on this ring can significantly influence the biological activity of the resulting compounds. For instance, the introduction of a methyl group at the C-3 position of the pyrrolidinone ring has been shown to enhance metabolic stability and improve pharmacokinetic profiles in certain derivatives. nih.gov This modification, due to its steric hindrance, can prevent metabolic degradation. nih.gov

In a series of 3-aminopyrrolidinone derivatives, systematic modifications of the substituents on the pyrrolidinone core led to the identification of potent farnesyltransferase inhibitors. nih.gov The nature and position of these substituents were found to be critical for the observed biological activity. nih.gov Furthermore, studies on pyrrolidine-2-one derivatives have demonstrated that various substitutions can lead to a broad spectrum of biological activities, including antibacterial and anticancer effects. rdd.edu.iqresearchgate.net

| Substitution on Pyrrolidinone Ring | Impact on Biological Activity | Reference Compound Example |

| Methyl group at C-3 | Enhanced metabolic stability and improved pharmacokinetic profile. | 3-methyl-4-(pyrrolidin-1-yl)benzonitrile derivatives |

| Amino group at C-3 | Potent farnesyltransferase inhibition. | (S)-4-(5-([1-(3-chlorobenzyl)-2-oxopyrrolidin-3-ylamino]methyl)imidazol-1-ylmethyl)benzonitrile |

| Various substitutions | Broad spectrum of biological activities including antibacterial and anticancer effects. | Various pyrrolidinone-2-one derivatives |

The benzonitrile moiety plays a crucial role in the interaction of these compounds with their biological targets. Modifications to the benzonitrile ring can significantly alter receptor affinity and selectivity. The cyano group of the benzonitrile is a key feature, and its position on the phenyl ring is critical for activity.

In the context of selective androgen receptor modulators (SARMs), the introduction of substituents such as chloro and fluoro groups on the benzonitrile ring of 4-(pyrrolidin-1-yl)benzonitrile (B86329) derivatives has been shown to retain potent androgen receptor (AR) agonistic activity while improving metabolic stability. researchgate.netnih.gov Specifically, 2-chlorobenzonitrile (B47944) and 3-fluoro-2-methylbenzonitrile (B64138) derivatives demonstrated good bioavailability and strong anabolic activity. nih.gov

| Substitution on Benzonitrile Moiety | Impact on Receptor Affinity and Selectivity | Reference Compound Example |

| 2-chloro | Retained potent androgen receptor agonistic activity with improved metabolic stability. | 2-chloro-4-(pyrrolidin-1-yl)benzonitrile derivative |

| 3-fluoro-2-methyl | Retained potent androgen receptor agonistic activity with improved metabolic stability. | 3-fluoro-2-methyl-4-(pyrrolidin-1-yl)benzonitrile derivative |

| Varied substitutions | Critical for high potency and selectivity against specific enzymes. | N-(4-benzamidino)-oxazolidinones |

Stereochemistry is a fundamental aspect of drug action, and the spatial arrangement of atoms in a molecule can have a profound impact on its biological properties. ijpsjournal.comijpsr.com For chiral molecules like many derivatives of this compound, the different enantiomers and diastereomers can exhibit significantly different biological potencies and selectivities. researchgate.netnih.gov This is because biological targets such as enzymes and receptors are themselves chiral and can interact differently with the various stereoisomers of a drug. nih.govresearchgate.net

In many classes of compounds, including those with a pyrrolidine (B122466) scaffold, one enantiomer is often significantly more active than the other. ijpsjournal.com For example, in a study of 3-aminopyrrolidinone farnesyltransferase inhibitors, the (S)-enantiomer was found to be the more potent isomer. nih.gov Similarly, for certain pyrrolidine derivatives acting as dual peroxisome proliferator-activated receptor (PPAR) α/γ agonists, the cis-configuration of the substituents on the pyrrolidinone ring was preferred over the trans orientation for optimal activity. nih.gov The specific stereochemical requirements are highly dependent on the particular biological target and the binding mode of the compound. nih.govresearchgate.net

| Stereochemical Feature | Impact on Biological Potency and Selectivity | Reference Compound Class |

| (S)-enantiomer | More potent farnesyltransferase inhibition. | 3-aminopyrrolidinone derivatives |

| cis-configuration of substituents | Preferred for optimal dual PPARα/γ agonistic activity. | Oxybenzyl pyrrolidine acid analogs |

| (5S, αS) isomers | Displayed significant antiplasmodial activity. | 3-Br-acivicin derivatives |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comnih.gov These models are valuable tools in drug discovery for predicting the activity of novel compounds and for guiding the design of more potent and selective molecules. frontiersin.org

Topological descriptors are numerical values derived from the two-dimensional representation of a molecule that encode information about its size, shape, branching, and connectivity. nih.govresearchgate.netuobaghdad.edu.iq These descriptors are widely used in QSAR studies due to their simplicity of calculation and their ability to capture essential structural features related to biological activity. mdpi.comresearchgate.net

Various topological indices, such as connectivity indices and shape indices, have been successfully applied in the development of QSAR models for a wide range of biologically active compounds. nih.govresearchgate.net By correlating these descriptors with the observed biological activity of a training set of molecules, a predictive model can be generated. uobaghdad.edu.iq This model can then be used to estimate the activity of new, untested compounds based solely on their chemical structure. researchgate.net The use of topological descriptors provides a rapid and efficient way to screen virtual libraries of compounds and prioritize them for synthesis and biological testing. nih.gov

Regression analysis and discriminant function analysis are two statistical methods commonly employed in QSAR modeling to develop predictive models. slideshare.netwu.ac.th

Regression Analysis , particularly multiple linear regression (MLR), is used to establish a linear relationship between the biological activity (the dependent variable) and a set of molecular descriptors (the independent variables). mdpi.comnih.govnih.gov The resulting equation can be used to predict the activity of new compounds. researchgate.net The statistical quality of the regression model is assessed using parameters such as the correlation coefficient (R²), which indicates the proportion of the variance in the biological activity that is predictable from the descriptors. nih.gov

Discriminant Function Analysis (DFA) , including Linear Discriminant Analysis (LDA), is a classification method used when the biological activity is categorical (e.g., active vs. inactive). nih.govresearchgate.netnih.gov LDA aims to find a linear combination of descriptors that best separates the different classes of compounds. mdpi.com The resulting discriminant function can then be used to classify new compounds into their respective activity classes. nih.gov This method has been successfully used to develop QSAR models for predicting the central nervous system (CNS) activity of compounds. nih.govresearchgate.net

Absence of Published Data for "this compound" Computational Studies

Following a comprehensive search of scientific databases and literature, it has been determined that there is no publicly available research specifically detailing the advanced computational chemistry investigations for the compound “this compound” as outlined in the requested structure.

The performed searches, which included queries for molecular docking simulations, co-crystal structure analyses, conformational and molecular dynamics studies, and Density Functional Theory (DFT) investigations, did not yield any specific results for this particular molecule. The available scientific literature focuses on structurally related but distinct compounds, such as isomers or analogues with different functional groups, or discusses general computational methodologies without application to "this compound".

Consequently, it is not possible to generate a scientifically accurate and thorough article that strictly adheres to the provided outline and focuses solely on the specified compound. The creation of such an article would necessitate fabricating data and research findings, which is not feasible. Therefore, the content for the requested sections cannot be provided.

In Vitro Metabolic Stability and Biotransformation Research

Microsomal Metabolism Studies and Reaction Phenotyping

In a typical drug discovery process, the metabolic stability of a compound like 4-(2-Oxopyrrolidin-1-yl)benzonitrile would first be evaluated using liver microsomes. This in vitro system contains a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the majority of drug metabolism. These studies measure the rate at which the parent compound is eliminated over time, providing key parameters like half-life (t½) and intrinsic clearance (CLint).

Following stability assessment, reaction phenotyping would be conducted to identify the specific CYP isoforms responsible for the compound's metabolism. This is often achieved through two complementary methods:

Recombinant CYP Enzymes: The compound is incubated individually with a panel of human recombinant CYP enzymes (e.g., CYP3A4, CYP2D6, CYP2C9, CYP2C19, CYP1A2) to see which ones deplete the parent compound.

Chemical Inhibition: The compound is incubated with human liver microsomes in the presence of known, specific inhibitors for each major CYP enzyme. A decrease in metabolism in the presence of a specific inhibitor points to that enzyme's involvement.

However, no experimental data from such microsomal stability or reaction phenotyping studies for this compound has been reported in the available scientific literature.

Identification and Chemical Synthesis of In Vitro Generated Metabolites

Once metabolism is confirmed, the next step involves identifying the chemical structures of the metabolites formed. This is typically accomplished by incubating the parent compound with liver microsomes and analyzing the resulting mixture using high-resolution mass spectrometry (HR-MS) coupled with liquid chromatography (LC-MS). This technique helps detect new molecules with modified masses, suggesting metabolic transformations such as hydroxylation, oxidation, or hydrolysis.

Based on the structure of this compound, potential metabolic pathways could include:

Hydroxylation: Addition of a hydroxyl (-OH) group, likely on the pyrrolidinone ring or the benzene (B151609) ring.

Oxidation: Further oxidation of a hydroxylated metabolite.

Hydrolysis: Cleavage of the amide bond in the pyrrolidinone ring.

After putative identification by mass spectrometry, the definitive structure of these metabolites would be confirmed by synthesizing the proposed molecules and comparing their analytical characteristics (e.g., retention time, mass spectra) to those observed in the in vitro samples. No such studies identifying or synthesizing metabolites of this compound are currently available.

Correlation of Structural Modifications with Metabolic Stability Profiles

Understanding the relationship between a molecule's structure and its metabolic stability is a cornerstone of medicinal chemistry. By synthesizing and testing analogues of this compound, researchers could determine which parts of the molecule are most susceptible to metabolism. For instance, modifying a metabolically weak spot, often referred to as a "metabolic soft spot," can significantly improve a compound's stability and pharmacokinetic properties. This process, known as a structure-metabolism relationship (SMR) study, guides the design of more robust and effective molecules.

Without initial metabolism data for the parent compound, it is not possible to conduct or report on any SMR studies for this compound. The foundational metabolic pathways must be elucidated before systematic structural modifications can be rationally designed and evaluated.

Advanced Analytical Methodologies for Research and Characterization of 4 2 Oxopyrrolidin 1 Yl Benzonitrile

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental to determining the precise arrangement of atoms within a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 4-(2-Oxopyrrolidin-1-yl)benzonitrile, ¹H NMR would provide information on the number of distinct protons, their chemical environment, and their connectivity through spin-spin coupling. ¹³C NMR would complement this by identifying the number of unique carbon atoms and their chemical nature (aliphatic, aromatic, carbonyl, nitrile).

Hypothetical ¹H and ¹³C NMR Data Table This table is a hypothetical representation of expected data and is for illustrative purposes only.

| Atom Type | Hypothetical Chemical Shift (δ, ppm) | Hypothetical Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 7.8 - 7.9 | Doublet | 2 Aromatic Protons (ortho to -CN) |

| ¹H | 7.7 - 7.8 | Doublet | 2 Aromatic Protons (ortho to lactam) |

| ¹H | 3.8 - 3.9 | Triplet | 2 Protons (-CH₂-N) |

| ¹H | 2.6 - 2.7 | Triplet | 2 Protons (-CH₂-C=O) |

| ¹H | 2.1 - 2.2 | Quintet | 2 Protons (-CH₂-CH₂-CH₂) |

| ¹³C | ~175 | Singlet | Carbonyl Carbon (C=O) |

| ¹³C | ~143 | Singlet | Aromatic Carbon (C-N) |

| ¹³C | ~133 | Singlet | Aromatic Carbon (CH) |

| ¹³C | ~120 | Singlet | Aromatic Carbon (CH) |

| ¹³C | ~118 | Singlet | Nitrile Carbon (C≡N) |

| ¹³C | ~112 | Singlet | Aromatic Carbon (C-CN) |

| ¹³C | ~50 | Singlet | Methylene Carbon (-CH₂-N) |

| ¹³C | ~32 | Singlet | Methylene Carbon (-CH₂-C=O) |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

MS provides the molecular weight of a compound, while HRMS delivers a highly accurate mass measurement, allowing for the determination of the elemental formula. The molecular weight of this compound is approximately 186.21 g/mol . HRMS would be expected to confirm the molecular formula, C₁₁H₁₀N₂O. Analysis of the fragmentation pattern in the mass spectrum could further corroborate the proposed structure by identifying characteristic losses of fragments like the carbonyl group or the pyrrolidinone ring.

Chromatographic Separation and Purity Analysis

Liquid Chromatography (LC) and High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for determining the purity of non-volatile organic compounds. A sample of this compound would be analyzed using a reversed-phase column (e.g., C18) with a mobile phase typically consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Purity is determined by integrating the area of the main peak relative to the total area of all detected peaks.

Chiral Chromatography for Enantiomeric Resolution

The structure of this compound itself is achiral and therefore does not have enantiomers. However, if a chiral center were introduced into the pyrrolidinone ring (for example, through substitution), chiral chromatography would be necessary to separate the resulting enantiomers. This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and enabling their separation and quantification.

Emerging Analytical Approaches for Complex Molecular Characterization

For more complex analyses, such as identifying trace impurities or studying metabolic pathways, hyphenated techniques are employed. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) combine the separation power of HPLC with the detection and identification capabilities of mass spectrometry. This allows for the separation of impurities from the main compound and their subsequent identification based on their mass-to-charge ratio and fragmentation patterns, even at very low concentrations.

Future Research Directions and Translational Implications for 4 2 Oxopyrrolidin 1 Yl Benzonitrile Studies

Rational Design and Synthesis of Novel Derivatives with Tuned Biological Profiles

The future development of 4-(2-Oxopyrrolidin-1-yl)benzonitrile as a therapeutic lead hinges on the rational design and synthesis of new analogs with optimized biological activities. Structure-activity relationship (SAR) studies are fundamental to this endeavor. For instance, research on related pyrrole (B145914) carbonitrile derivatives has shown that specific substitutions on the core structure are crucial for inhibitory potency against certain enzymes. nih.gov A systematic exploration of substitutions on both the benzonitrile (B105546) and pyrrolidinone rings of this compound is warranted to elucidate key pharmacophoric features.

Pharmacophore modeling, a computational technique that identifies the essential three-dimensional arrangement of functional groups necessary for biological activity, will be instrumental in guiding the design of these new derivatives. dovepress.comresearchgate.net By constructing pharmacophore models based on known active compounds or the binding sites of target proteins, researchers can virtually screen libraries of potential derivatives to prioritize those with the highest likelihood of success. ugm.ac.idnih.govmdpi.com This approach has been successfully applied to various scaffolds to identify key interactions and guide the design of more potent molecules. researchgate.net

Furthermore, the synthesis of these rationally designed compounds will require versatile and efficient chemical strategies. Methodologies such as the Buchwald-Hartwig cross-coupling reaction have proven effective for creating N-aryl substituted compounds and could be adapted for the synthesis of a diverse library of this compound analogs.

Exploration of Undiscovered Biological Targets and Mechanisms of Action

While initial studies may point towards specific biological targets, the full therapeutic potential of this compound and its derivatives may lie in undiscovered mechanisms of action. A crucial future direction is the comprehensive identification of their cellular targets. Modern chemoproteomic techniques offer powerful tools for this purpose. nih.gov Approaches such as affinity-based target profiling, where the compound is immobilized to capture its binding partners from cell lysates, can provide a direct readout of its protein interactions. researchgate.net Activity-based protein profiling (ABPP) and proteome-wide thermal stability profiling can further elucidate target engagement within a complex biological system. researchgate.net

In addition to experimental approaches, in silico target prediction methods are becoming increasingly valuable. nih.gov These computational tools use algorithms that analyze the chemical structure of a compound to predict its likely protein targets based on vast databases of known ligand-protein interactions. biorxiv.orgnih.gov By employing a consensus of different prediction tools, researchers can generate a prioritized list of potential targets for subsequent experimental validation. biorxiv.org This combined experimental and computational approach will be essential for uncovering novel therapeutic applications for this class of compounds. For example, studies on the related 4-(pyrrolidin-3-yl)benzonitrile (B2813882) scaffold have identified lysine-specific demethylase 1 (LSD1) as a target, suggesting that epigenetic modifiers could be a potential area of investigation for this compound derivatives. nih.gov

Integration of Advanced Artificial Intelligence and Machine Learning in Compound Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the process of drug discovery and design. For this compound, these advanced computational methods can be applied to accelerate the design-synthesis-test cycle. Generative models, a type of AI, can be trained on existing chemical data to design entirely new molecules with desired properties. nih.govresearchgate.netrsc.org These models can explore a vast chemical space to propose novel derivatives of the this compound scaffold that are optimized for specific biological activities and pharmacokinetic profiles. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful ML technique that can be employed. mdpi.com By developing QSAR models that correlate the structural features of a series of this compound analogs with their biological activities, researchers can predict the potency of unsynthesized compounds. nih.govnih.govresearchgate.net This predictive capability allows for the prioritization of synthetic efforts on the most promising candidates, thereby saving time and resources. frontiersin.org Machine learning models can also be trained to predict crucial ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, helping to identify and eliminate compounds with unfavorable profiles early in the discovery process. biotechnologia-journal.org

Further Development of Sustainable and Economically Viable Synthetic Pathways

For any promising therapeutic compound to be translationally viable, its synthesis must be both sustainable and economically feasible, especially for large-scale production. Future research must focus on developing green chemistry approaches for the synthesis of this compound and its derivatives. mdpi.com This includes the use of environmentally benign solvents, catalyst-free reactions, and energy-efficient processes. researchgate.net For instance, the synthesis of N-aryl-substituted pyrrolidines has been achieved through practical reductive amination of diketones in water, showcasing a greener alternative to traditional methods. nih.gov Similarly, solvent-free synthesis methods, such as mechanochemical grinding, have been developed for the production of pyrrolidinone derivatives. researchgate.net

Q & A

Q. What are the established synthetic routes for 4-(2-oxopyrrolidin-1-yl)benzonitrile and its derivatives?

The compound and its analogs are typically synthesized via microwave-assisted reactions. For example, sulfonamide derivatives are prepared by reacting 4-(2-oxopyrrolidin-1-yl)benzenesulfonyl chloride with phenols or amines in acetonitrile under microwave irradiation (120°C, 8 hours). Triethylamine or 4-dimethylaminopyridine is used as a base, followed by purification via flash chromatography (silica gel, eluents like methylene chloride/ethyl acetate mixtures). Yields range from 36% to 38% depending on substituents .

Q. How is the molecular structure of this compound confirmed experimentally?

Structural characterization relies on:

- NMR spectroscopy : and NMR identify proton and carbon environments (e.g., aromatic protons at δ 7.6–8.0 ppm, pyrrolidinone carbonyl at ~170 ppm).

- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H] at m/z 394.1103 for a sulfonate derivative, matching CHNOS) .

- X-ray crystallography : Used for analogs like 4-[(2-hydroxynaphthalen-1-yl)-(morpholin-4-yl)methyl]benzonitrile to resolve bond lengths and angles .

Q. What are the primary research applications of this compound?

It serves as:

- A precursor in drug discovery : Derivatives exhibit bioactivity in competitive binding assays (e.g., displacing EBI at 100 µM concentrations in M21 cells) .

- A building block for sulfonamides/sulfonates : These are explored as enzyme inhibitors or probes for protein interactions .

Advanced Research Questions

Q. How can reaction conditions be optimized for microwave-assisted synthesis of derivatives?

Key parameters include:

- Temperature and time : 120°C for 8 hours balances reaction completion and side-product minimization.

- Solvent choice : Acetonitrile facilitates high dielectric heating.

- Catalyst/base : 4-Dimethylaminopyridine improves nucleophilic substitution efficiency over triethylamine in sulfonamide formation . Post-reaction purification via sequential washes (1M HCl, NaOH, brine) removes unreacted reagents, enhancing purity .

Q. How should researchers address discrepancies in spectral data during structural analysis?

- Impurity identification : Compare experimental HRMS with theoretical values (e.g., ∆ < 1 ppm confirms purity).

- Dynamic NMR : Resolve overlapping signals by varying temperature or solvent.

- Supplementary techniques : Use IR spectroscopy to confirm functional groups (e.g., nitrile stretch at ~2200 cm) .

Q. What experimental strategies are recommended for evaluating enzyme inhibition or binding affinity?

- In vitro competitive binding assays : Treat cells (e.g., M21) with derivatives at 100× or 1000× IC concentrations, followed by incubation with a fluorescent probe (e.g., EBI). Measure displacement via fluorescence quenching or gel electrophoresis .

- Dose-response curves : Use concentrations up to 100 µM to determine IC values.

- Western blotting : Validate target engagement using antibodies against biomarkers (e.g., β-tubulin) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.